REACTION_SMILES
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[CH3:13][SiH:14]([CH3:15])[N:20]([Si:16]([CH3:17])([CH3:18])[CH3:19])[CH3:21].[CH3:1][O:2][CH2:3][C:4](=[O:5])[OH:6].[Cl:22][Si:23]([CH3:24])([CH3:25])[CH3:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[cH:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1>>[CH3:1][O:2][CH2:3][C:4](=[O:5])[O:6][Si:16]([CH3:17])([CH3:18])[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COCC(=O)O[Si](C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |